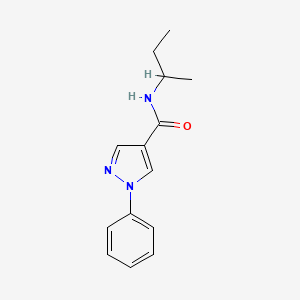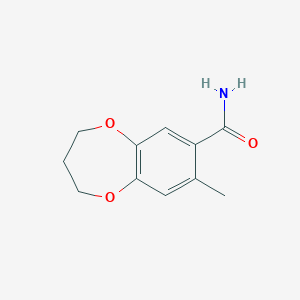
8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by a ring structure that contains at least one atom other than carbon In this case, the compound features a dioxepine ring, which includes oxygen atoms
Métodos De Preparación
The synthesis of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzene derivative with an appropriate amine can lead to the formation of the desired dioxepine ring. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency of the synthesis .
Análisis De Reacciones Químicas
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .
Aplicaciones Científicas De Investigación
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparación Con Compuestos Similares
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide can be compared with other similar compounds, such as:
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound has a similar ring structure but differs in the functional groups attached to the ring.
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: Another similar compound with variations in the substituents on the ring. The uniqueness of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide lies in its specific functional groups and the resulting properties, which can lead to different applications and biological activities
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C11H13NO3/c1-7-5-9-10(6-8(7)11(12)13)15-4-2-3-14-9/h5-6H,2-4H2,1H3,(H2,12,13) |
Clave InChI |
LYEAJVPYGVUCIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(=O)N)OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


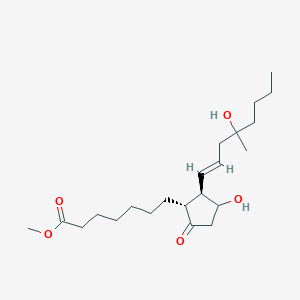

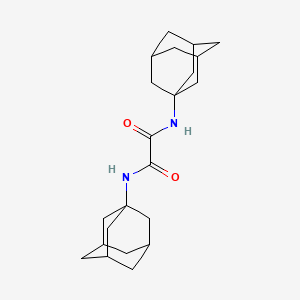
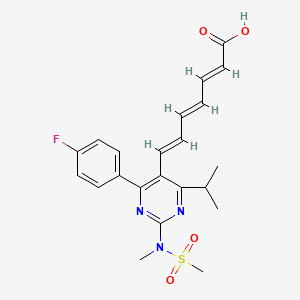
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)


![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
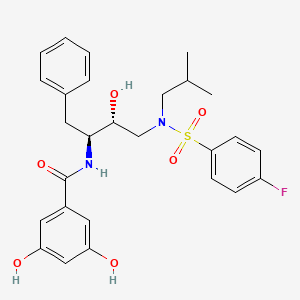

![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
